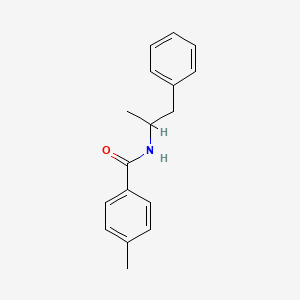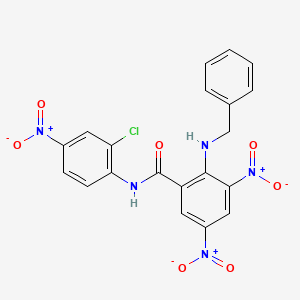![molecular formula C19H20N4O3S B12472061 4-(3-{(E)-[(6-methoxypyridin-3-yl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B12472061.png)
4-(3-{(E)-[(6-methoxypyridin-3-yl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-{(E)-[(6-methoxypyridin-3-yl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide is a complex organic compound that features a combination of pyridine, pyrrole, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{(E)-[(6-methoxypyridin-3-yl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 6-methoxypyridine-3-carbaldehyde and 2,5-dimethyl-1H-pyrrole-1-amine to form the imine intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-{(E)-[(6-methoxypyridin-3-yl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imine group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.
Scientific Research Applications
4-(3-{(E)-[(6-methoxypyridin-3-yl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features.
Biological Studies: It can be used in studies to understand its interaction with biological targets such as enzymes or receptors.
Materials Science: The compound’s properties can be investigated for potential use in materials with specific electronic or optical characteristics.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(3-{(E)-[(6-methoxypyridin-3-yl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The sulfonamide group can also interact with specific binding sites, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol
- 7-methoxy-2-((5-methoxypyridin-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
4-(3-{(E)-[(6-methoxypyridin-3-yl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide is unique due to its combination of pyridine, pyrrole, and benzenesulfonamide moieties. This structural arrangement provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H20N4O3S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-[3-[(6-methoxypyridin-3-yl)iminomethyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H20N4O3S/c1-13-10-15(11-21-16-4-9-19(26-3)22-12-16)14(2)23(13)17-5-7-18(8-6-17)27(20,24)25/h4-12H,1-3H3,(H2,20,24,25) |
InChI Key |
XEUZHTMZCSHUMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C=NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B12471984.png)
![N-(4-bromo-3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12471991.png)
![4-[(2-Methylphenyl)carbamoyl]-1-(4-nitrobenzyl)pyridinium](/img/structure/B12472002.png)
![5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B12472010.png)


![1-Oxo-1-phenylpropan-2-yl 4-({5-[2-(4-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12472022.png)
![(2E)-3-({4-[ethyl(phenyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B12472036.png)
![N-(2,3-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12472045.png)

![4-fluoro-N-(2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B12472049.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12472057.png)


